2-Methyl-4-(piperidin-1-yl)aniline

Descripción

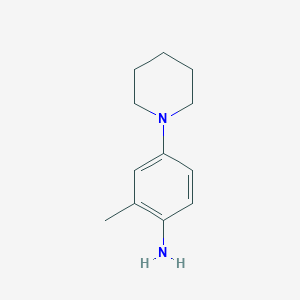

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPRYUNMILQJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325754 | |

| Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73164-32-6 | |

| Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-(piperidin-1-yl)aniline

Introduction

2-Methyl-4-(piperidin-1-yl)aniline is a substituted aromatic amine that holds significant interest for researchers and professionals in drug development and medicinal chemistry. Its molecular architecture, featuring a piperidine moiety attached to a substituted aniline ring, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The piperidine ring can enhance the solubility and bioavailability of drug candidates, while the aniline portion provides a reactive handle for further molecular elaboration and diversification. This guide provides a comprehensive overview of the primary synthetic pathways to 2-Methyl-4-(piperidin-1-yl)aniline, offering in-depth technical insights and field-proven perspectives for its efficient preparation.

Strategic Approaches to Synthesis

The synthesis of 2-Methyl-4-(piperidin-1-yl)aniline can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and the need to control regioselectivity. The two most prominent and industrially relevant strategies are:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for the synthesis of N-arylpiperidines.

-

Nucleophilic Aromatic Substitution (SNA r): This classical approach remains a viable and cost-effective method, particularly when the aromatic ring is activated towards nucleophilic attack.

This guide will delve into the mechanistic underpinnings and practical execution of these two primary synthetic routes.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency and broad substrate scope. The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a suitable base and a phosphine ligand.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 4-bromo-3-methylaniline) to form a palladium(II) species.

-

Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido species.

-

Reductive Elimination: The aryl and amido groups on the palladium complex couple and are eliminated, forming the desired C-N bond and regenerating the palladium(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the palladium catalyst.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

An In-Depth Technical Guide to 2-Methyl-4-(piperidin-1-yl)aniline: Structure, Properties, and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Methyl-4-(piperidin-1-yl)aniline, a substituted aniline derivative of interest in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, structural features, physicochemical properties, and key safety considerations. While detailed, peer-reviewed experimental protocols for its synthesis and specific drug development applications are not extensively documented in publicly accessible literature, this guide establishes a foundational understanding of the compound based on available data and analogous chemical principles.

Chemical Identity and Molecular Structure

CAS Number: 73164-32-6[1]

Molecular Formula: C₁₂H₁₈N₂[1]

Molecular Weight: 190.28 g/mol [1]

The molecular structure of 2-Methyl-4-(piperidin-1-yl)aniline consists of an aniline ring substituted with a methyl group at the ortho-position and a piperidine ring at the para-position relative to the amino group. The piperidine ring is attached via its nitrogen atom to the fourth carbon of the aniline ring.

Caption: Molecular structure of 2-Methyl-4-(piperidin-1-yl)aniline.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 73164-32-6 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Purity | 97% | [1] |

Synthesis Strategies: An Overview

Detailed, peer-reviewed synthesis protocols specifically for 2-Methyl-4-(piperidin-1-yl)aniline are not widely published. However, its structure suggests that it can be synthesized through established organic chemistry reactions. A plausible synthetic route would involve the coupling of a suitably protected or activated 2-methyl-4-haloaniline derivative with piperidine, or the amination of a 2-methyl-4-halo-nitrobenzene followed by reduction.

A general and widely used method for the synthesis of similar N-aryl piperidines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.

Sources

Spectroscopic Characterization of 2-Methyl-4-(piperidin-1-yl)aniline: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Methyl-4-(piperidin-1-yl)aniline, a key aromatic amine derivative with potential applications in medicinal chemistry and materials science. Given the scarcity of published experimental spectra for this specific molecule, this document synthesizes predictive data with a rigorous comparative analysis of structurally similar compounds. We present an in-depth interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a foundational reference for researchers, enabling them to identify, characterize, and utilize this compound with a high degree of confidence.

Introduction and Molecular Structure

2-Methyl-4-(piperidin-1-yl)aniline is a disubstituted aniline featuring both an electron-donating amino group and a bulky piperidine moiety. The electronic and steric properties imparted by these substituents significantly influence the molecule's reactivity, basicity, and spectroscopic characteristics.[1] Accurate structural elucidation is the bedrock of any chemical research, from reaction monitoring to drug development. This guide provides the essential spectroscopic framework for such confirmation.

Compound Details:

To facilitate spectral interpretation, the molecular structure with systematic atom numbering is presented below.

Caption: Molecular structure of 2-Methyl-4-(piperidin-1-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete experimental dataset for 2-Methyl-4-(piperidin-1-yl)aniline is not available in the reviewed literature, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated based on established chemical shift principles and by drawing comparisons with the structurally analogous compound, 4-(1-Piperidinyl)aniline.[4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, methyl, and amine protons. The electron-donating nature of both the amino and piperidino groups will cause a general upfield shift (lower ppm) of the aromatic protons compared to benzene.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 | ~6.75 | d | Coupled to H-5. |

| H-5 | ~6.70 | dd | Coupled to H-3 and H-6. |

| H-6 | ~6.60 | d | Coupled to H-5. |

| Piperidine H-2', H-6' (axial & eq.) | ~3.0 - 3.2 | m | Protons alpha to the nitrogen are deshielded. |

| Piperidine H-3', H-4', H-5' (axial & eq.) | ~1.5 - 1.8 | m | Overlapping signals for the remaining piperidine protons. |

| Methyl (C2-CH₃) | ~2.15 | s | Characteristic singlet for an aryl methyl group. |

| Amine (-NH₂) | ~3.5 - 4.0 | br s | Broad signal, chemical shift is solvent and concentration dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a carbon count and information about the chemical environment of each carbon atom. The predicted shifts are based on additive rules and comparison with data for 4-(1-Piperidinyl)aniline.[4]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-4 (Ar-N, piperidine) | ~148 | Quaternary carbon, deshielded by nitrogen. |

| C-1 (Ar-NH₂) | ~140 | Quaternary carbon, deshielded by nitrogen. |

| C-2 (Ar-CH₃) | ~125 | Quaternary carbon, substituted with methyl. |

| C-6 | ~118 | Aromatic CH. |

| C-5 | ~116 | Aromatic CH. |

| C-3 | ~115 | Aromatic CH. |

| C-2', C-6' (Piperidine) | ~52 | Carbons alpha to the piperidine nitrogen. |

| C-3', C-5' (Piperidine) | ~26 | Piperidine beta carbons. |

| C-4' (Piperidine) | ~24 | Piperidine gamma carbon. |

| Methyl (-CH₃) | ~17 | Aromatic methyl carbon. |

Standardized NMR Acquisition Protocol

For reliable and reproducible data, a standardized acquisition protocol is essential.

Caption: Standardized workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 10-15 mg of 2-Methyl-4-(piperidin-1-yl)aniline in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Perform standard ¹H and ¹³C{¹H} acquisitions. For unambiguous assignments, 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

-

Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. The spectrum of 2-Methyl-4-(piperidin-1-yl)aniline will be dominated by absorptions from the N-H bonds of the primary amine, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and C-N bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3450 - 3300 | Medium | Typically a doublet for a primary amine (-NH₂). |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Strong | From methyl and piperidine CH₂ groups. |

| N-H Bend (Amine) | 1640 - 1590 | Medium-Strong | Scissoring vibration of the -NH₂ group. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected for the aromatic ring. |

| C-N Stretch (Aryl-N) | 1340 - 1250 | Strong | Stretching of the C-N bond between the ring and amine/piperidine. |

| C-N Stretch (Alkyl-N) | 1250 - 1020 | Medium | From the piperidine moiety. |

Standardized IR Acquisition Protocol

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.[5]

Predicted Molecular Ions and Adducts

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed primarily as its protonated form, [M+H]⁺. Other common adducts may also be present.[2]

| Adduct | Predicted m/z |

| [M]⁺ | 190.146 |

| [M+H]⁺ | 191.154 |

| [M+Na]⁺ | 213.136 |

| [M+K]⁺ | 229.110 |

Fragmentation Analysis

The fragmentation of 2-Methyl-4-(piperidin-1-yl)aniline is dictated by the stability of the resulting ions. The primary fragmentation pathways in ESI-MS/MS or EI would involve the piperidine and methyl groups.[6]

-

Alpha-Cleavage: A common pathway for amines is cleavage at the bond alpha to the nitrogen atom. For the piperidine ring, this can lead to the loss of alkyl radicals, resulting in stable iminium ions.

-

Loss of Methyl Group: Cleavage of the aryl-methyl bond can lead to a fragment at [M-15]⁺.

-

Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions.

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Standardized MS Acquisition Protocol

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Acquisition Mode: Operate in positive ion mode.

-

Full Scan MS: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺ and other adducts.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 191.15) for collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used for structural confirmation.

Conclusion

This guide establishes a detailed spectroscopic profile for 2-Methyl-4-(piperidin-1-yl)aniline based on predictive methodologies and comparative analysis with structurally related analogs. The provided tables of expected NMR shifts, IR absorption bands, and mass spectrometric fragments, along with standardized acquisition protocols, offer a robust and self-validating framework for researchers. This information is critical for ensuring material identity and purity, facilitating its use in synthetic chemistry, drug discovery, and materials science.

References

-

PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Kivrak, A., et al. (2010). Synthesis and characterization of conducting substituted polyanilines. European Polymer Journal, 46(6), 1295-1304. [Link]

-

SpectraBase. (n.d.). 4-(1-Piperidinyl)aniline. John Wiley & Sons, Inc. Retrieved January 21, 2026, from [Link]

-

Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 936-944. [Link]

-

Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4‐5), 569-579. [Link]

-

PubChemLite. (n.d.). 2-methyl-4-(piperidin-1-yl)aniline. Université du Luxembourg. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (2022). Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). 2-methyl-4-(4-methylpiperazin-1-yl)aniline. Université du Luxembourg. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 4-(4-Methyl-1-piperidinyl)aniline. John Wiley & Sons, Inc. Retrieved January 21, 2026, from [Link]

-

Riggin, R. M., et al. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(12), 1862-1869. [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 21, 2026, from [Link]

-

Autech. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. Retrieved January 21, 2026, from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved January 21, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-[4-(Aminomethyl)piperidin-1-yl]aniline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-4-(piperidin-1-yl)aniline for Drug Development Professionals

Foreword: The Criticality of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are fundamental determinants of its ultimate success. Among these, solubility and stability stand as gatekeepers to bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the evaluation of 2-Methyl-4-(piperidin-1-yl)aniline, a compound of interest with potential therapeutic applications. By providing both the theoretical underpinnings and detailed, actionable protocols, this document aims to empower researchers to generate a robust and reliable data package, crucial for informed decision-making in the progression of this and similar molecules. We will delve into the anticipated properties of this molecule, outline rigorous experimental designs for its characterization, and discuss the interpretation of the resulting data.

Introduction to 2-Methyl-4-(piperidin-1-yl)aniline: A Structural Perspective

2-Methyl-4-(piperidin-1-yl)aniline is an aromatic amine distinguished by a methyl group ortho to the primary amine and a piperidine ring at the para position. This unique substitution pattern imparts specific electronic and steric characteristics that are anticipated to influence its solubility and stability. The aniline moiety provides a basic primary amine, while the tertiary amine within the piperidine ring offers a second basic center. The interplay between these functional groups, the aromatic ring, and the aliphatic piperidine will govern its behavior in various environments. A thorough understanding of these characteristics is paramount for developing a viable dosage form and predicting its in vivo performance.

Predicted Physicochemical Properties: An Informed Starting Point

While experimental data for 2-Methyl-4-(piperidin-1-yl)aniline is not extensively available in public literature, we can infer its likely physicochemical properties based on its structural components.

-

pKa: The molecule possesses two basic nitrogen atoms: the primary aromatic amine and the tertiary amine in the piperidine ring. The aniline amine is expected to have a pKa in the range of 4-5, typical for aromatic amines. The piperidine nitrogen, being a saturated amine, will be more basic, with an estimated pKa in the range of 9-11. These distinct pKa values suggest that the molecule's solubility will be highly dependent on the pH of the medium.

-

logP: The combination of the aromatic ring and the piperidine moiety suggests a moderate to high lipophilicity. The octanol-water partition coefficient (logP) is a key indicator of this property and will influence both solubility and permeability.

-

General Solubility: Due to its basic nature, 2-Methyl-4-(piperidin-1-yl)aniline is expected to exhibit higher solubility in acidic aqueous media where one or both nitrogen atoms are protonated, forming more soluble salts. Conversely, its solubility in neutral to basic media is likely to be lower.

-

General Stability: Aromatic amines are known to be susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The electron-donating nature of the methyl and piperidinyl groups may increase the susceptibility of the aniline ring to oxidative degradation. The tertiary amine of the piperidine ring is also a potential site for oxidation, which could lead to the formation of an N-oxide or ring-opening products.[1]

Comprehensive Solubility Assessment

A multi-faceted approach to solubility determination is crucial, encompassing both thermodynamic and kinetic measurements to fully characterize the compound's behavior.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.[2] The shake-flask method is the most widely accepted technique for this determination.[3][4]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid 2-Methyl-4-(piperidin-1-yl)aniline to a series of vials containing a range of pharmaceutically relevant aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9) and co-solvent systems (e.g., water/ethanol, water/propylene glycol mixtures).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[2][5]

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the compound in each medium.

Table 1: Example Data Summary for Thermodynamic Solubility

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | ||

| Borate Buffer | 9.0 | 25 | ||

| 20% Ethanol in Water | N/A | 25 |

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[3][7][8][9] This is a valuable high-throughput screening method in early drug discovery.

Experimental Protocol: Nephelometric Method for Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of 2-Methyl-4-(piperidin-1-yl)aniline in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a multi-well plate.

-

Precipitation Induction: Rapidly add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to induce precipitation.

-

Measurement: Measure the light scattering of the resulting suspension over time using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the light scattering to that of a set of standards to determine the kinetic solubility.

Rigorous Stability Assessment: Unveiling Degradation Pathways

A forced degradation study is essential to identify the potential degradation products and pathways of 2-Methyl-4-(piperidin-1-yl)aniline. This information is critical for the development of a stability-indicating analytical method and for understanding the compound's intrinsic stability.[10][11][12][13] The study should be designed according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[10][14]

Forced Degradation Study Design

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][14]

Experimental Protocol: Forced Degradation Study

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature for a defined period.[1]

-

Oxidative Degradation: Expose the compound in solution to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[1]

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for an extended period.[1]

-

Photolytic Degradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.[1][12]

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is one that can separate the parent compound from all its degradation products, process impurities, and any other potential interfering substances.[15][16][17][18][19]

Key Considerations for Method Development:

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of compounds with varying polarities.[16]

-

Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity. Mass spectrometry (MS) detection can be used for the identification of unknown degradation products.

Caption: Workflow for the forced degradation study of 2-Methyl-4-(piperidin-1-yl)aniline.

Potential Degradation Pathways

Based on the chemical structure and literature on similar compounds, the following degradation pathways are plausible for 2-Methyl-4-(piperidin-1-yl)aniline:

-

Oxidation of the Aniline Moiety: The primary amine of the aniline ring is susceptible to oxidation, which can lead to the formation of colored polymeric products. The presence of the electron-donating methyl and piperidinyl groups may enhance this reactivity.

-

Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring can be oxidized to an N-oxide. Further oxidation or radical-mediated reactions can lead to ring-opening products.[1]

-

Photodegradation: Exposure to UV light can initiate radical reactions, leading to a variety of degradation products.[1]

Caption: Plausible degradation pathways for 2-Methyl-4-(piperidin-1-yl)aniline.

Data Interpretation and Reporting

The data generated from these studies should be meticulously analyzed and reported to provide a comprehensive profile of the compound.

-

Solubility Profile: Present the solubility data in tabular and graphical formats, clearly showing the dependence on pH and co-solvent concentration. This profile will guide the selection of appropriate formulation strategies.

-

Stability Profile: For the forced degradation study, report the percentage of degradation for each stress condition. A chromatogram overlay showing the separation of the parent compound and its degradants is essential. Identify the major degradation products using mass spectrometry.

-

Degradation Kinetics: If significant degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order) to predict the shelf-life under various storage conditions.

Conclusion: A Roadmap to De-risking Development

A thorough investigation of the solubility and stability of 2-Methyl-4-(piperidin-1-yl)aniline is a non-negotiable step in its journey from a promising hit to a viable drug candidate. The protocols and strategies outlined in this guide provide a robust framework for generating the critical data required for informed decision-making. By understanding its physicochemical liabilities early, drug development professionals can proactively design formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, effective, and stable pharmaceutical product. This proactive approach to characterization is a cornerstone of efficient and successful drug development.

References

- BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BIOSYNCE. (2025, July 29). Under what conditions does piperidine decompose? Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

-

Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

White Rose Research Online. (2024, April 25). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline.... Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

White Rose Research Online. (2024, April 25). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

-

PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

-

PubMed. (n.d.). Anaerobic degradation of aniline and dihydroxybenzenes by newly isolated sulfate-reducing bacteria and description of Desulfobacterium anilini. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Jordi Labs. (n.d.). ICH Q1A, Q1B, Forced Degradation. Retrieved from [Link]

-

VŠCHT. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

-

PMC - NIH. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

-

SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

-

YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

-

MDPI. (n.d.). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Retrieved from [Link]

-

LookChem. (n.d.). Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. Retrieved from [Link]

-

Chemsrc. (2025, September 15). CAS#:1155985-53-7 | 2-Methyl-4-(3-methylpiperidin-1-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-(2-methylpyrimidin-4-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. enamine.net [enamine.net]

- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. evotec.com [evotec.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. biopharminternational.com [biopharminternational.com]

- 12. jordilabs.com [jordilabs.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. m.youtube.com [m.youtube.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. irjpms.com [irjpms.com]

- 17. researchgate.net [researchgate.net]

- 18. web.vscht.cz [web.vscht.cz]

- 19. scispace.com [scispace.com]

Potential biological activity of 2-Methyl-4-(piperidin-1-yl)aniline derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methyl-4-(piperidin-1-yl)aniline Derivatives

Abstract

The 2-methyl-4-(piperidin-1-yl)aniline core is a compelling scaffold in medicinal chemistry, combining the versatile synthetic utility of an aniline moiety with the favorable pharmacokinetic properties often conferred by a piperidine ring. The piperidine structure is known to enhance solubility and bioavailability, making it an attractive component in drug design[1][2]. This guide provides a comprehensive technical overview of the potential biological activities of derivatives based on this scaffold. By synthesizing data from structurally related compounds, we explore promising therapeutic avenues, including oncology, anti-inflammatory, and antimicrobial applications. This document is intended to serve as a foundational resource, offering not just a summary of existing knowledge but also detailed experimental frameworks and causality-driven insights to guide future research and development in this chemical space.

Introduction: The 2-Methyl-4-(piperidin-1-yl)aniline Scaffold

The convergence of an aniline ring and a piperidine moiety within a single molecule creates a privileged structural motif. The aniline portion serves as a key synthetic handle for a variety of coupling reactions, allowing for the systematic exploration of chemical space. Simultaneously, the piperidine ring, a common feature in many approved drugs, can improve physicochemical properties and provide a vector for interacting with biological targets[3]. The methyl group on the aniline ring can further influence electronic properties and steric interactions, potentially fine-tuning binding affinity and selectivity[3].

While direct and extensive research on the 2-methyl-4-(piperidin-1-yl)aniline parent molecule is not widespread, a wealth of data on closely related analogs—including piperazine, benzimidazole, and other heterocyclic derivatives—provides a strong rationale for its investigation across multiple therapeutic areas. This guide will deconstruct these findings to build a predictive framework for the biological potential of its derivatives.

Potential Therapeutic Application: Oncology

The fight against cancer continually demands novel chemical entities that can overcome resistance and offer improved safety profiles. Derivatives containing piperidine, piperazine, and aniline substructures have demonstrated significant potential as anticancer agents by targeting various critical signaling pathways.[4][5]

Mechanistic Insights from Related Compounds

Structurally similar compounds have shown inhibitory activity against several key oncogenic protein kinases:

-

Epidermal Growth Factor Receptor (EGFR): Piperidine salicylanilide derivatives have been reported to possess nanomolar EGFR tyrosine kinase inhibitory activity, a target crucial in various carcinomas like lung and breast cancer.[4]

-

Mer/c-Met Tyrosine Kinases: Novel 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are involved in tumor growth, metastasis, and apoptosis resistance.[6]

-

p21-Activated Kinase 4 (PAK4): 2,4-diaminoquinazoline derivatives featuring piperidine/piperazine moieties have been synthesized as potent PAK4 inhibitors, effectively suppressing the proliferation, migration, and invasion of cancer cells.[7]

-

MERTK: A hybrid drug design approach combining a 1-(methylpiperidin-4-yl) aniline system with a pyrrolotriazine scaffold has yielded promising anticancer agents via MERTK inhibition.[8]

These findings strongly suggest that derivatives of 2-methyl-4-(piperidin-1-yl)aniline could be rationally designed to target specific kinase families implicated in tumorigenesis.

Caption: A logical workflow for the evaluation of novel aniline derivatives for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability, making it an excellent primary screen for potential anticancer compounds.[9] Its principle lies in the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[9]

Protocol:

-

Cell Plating: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-methyl-4-(piperidin-1-yl)aniline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Therapeutic Application: Anti-Inflammatory

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Compounds incorporating piperidine and benzimidazole rings have shown significant anti-inflammatory properties, primarily through modulation of the NF-κB signaling pathway.[10]

Mechanistic Insights from Related Compounds

A study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives revealed potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophages.[10] The most potent compound, 6e, exhibited IC₅₀ values of 0.86 µM for NO and 1.87 µM for TNF-α production.[10] Further investigation showed that this compound could restore the phosphorylation level of IκBα and reduce the protein expression of the p65 subunit of NF-κB, indicating that its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.[10] Additionally, related scaffolds have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response involved in pyroptosis and IL-1β release.[11]

Caption: The NF-κB signaling pathway and the hypothesized inhibitory action of an aniline derivative.

Data Presentation: Anti-inflammatory Activity

The following table summarizes the inhibitory activity of a lead benzimidazole derivative from a study by Peng et al., which provides a benchmark for screening new 2-methyl-4-(piperidin-1-yl)aniline derivatives.[10]

| Compound ID | Target | IC₅₀ (µM) | Cell Line |

| 6e | Nitric Oxide (NO) Production | 0.86 | RAW 264.7 |

| 6e | TNF-α Production | 1.87 | RAW 264.7 |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay quantifies the production of NO, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

-

Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Potential Therapeutic Application: Antimicrobial

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Heterocyclic compounds containing piperidine have a long history of antimicrobial activity.[5][12]

Mechanistic Insights from Related Compounds

Various studies have highlighted the antimicrobial potential of piperidine-containing scaffolds:

-

Broad-Spectrum Activity: 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[13]

-

Anti-Staphylococcal Activity: Certain 4-(1H-benzimidazol-2-yl)benzamides with piperidine moieties showed excellent antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values as low as 6.25 µg/mL.[14]

-

Antifungal Activity: Long-chain 2-(N-alkylpiperidin-4-yl)isoquinoline derivatives exhibit potent antimycotic activity against pathogenic yeasts, with efficacy dependent on the alkyl side chain length.[15]

-

Mechanism of Action: A proposed mechanism for some piperazine-containing antimicrobials is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in a 96-well plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., S. aureus ATCC 29213 or Candida albicans ATCC 90028) to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

-

Inoculation: Add 100 µL of the microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the 2-methyl-4-(piperidin-1-yl)aniline scaffold is crucial for optimizing biological activity. Insights from related series can guide this process.

-

Substitution on the Piperidine Ring: The addition of methyl groups to a heterocyclic ring has been shown to increase potency, possibly through favorable hydrophobic interactions within a receptor binding pocket.[3]

-

Substitution on the Aniline Ring: The position and nature of substituents on the aniline ring are critical. Modifications can alter electronic properties, influencing pKa and hydrogen bonding capacity, or introduce steric bulk to probe the topology of the binding site.

-

Nature of the Linker: The direct N-C bond between the aniline and piperidine is a key feature. However, creating derivatives where this is extended or modified (e.g., into an amide) could unlock interactions with different targets.

Caption: General workflow for a structure-activity relationship (SAR) study.[17]

Future Directions:

-

Library Synthesis: Synthesize a focused library of derivatives by modifying the aniline ring (e.g., with electron-donating or -withdrawing groups at the ortho and meta positions) and the piperidine ring.

-

Broad Biological Screening: Screen the library against a diverse panel of cancer cell lines, inflammatory markers, and microbial strains to identify promising lead compounds.

-

Pharmacokinetic Profiling: For lead compounds, perform in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies to assess their drug-likeness and potential liabilities.[18]

-

Target Identification: For compounds with significant phenotypic activity, perform target deconvolution studies to identify the specific molecular targets and elucidate their mechanism of action.

Conclusion

The 2-methyl-4-(piperidin-1-yl)aniline scaffold represents a promising starting point for the development of novel therapeutics. Based on extensive evidence from structurally related compounds, its derivatives hold significant potential in oncology, anti-inflammatory, and antimicrobial applications. The true value of this core lies in its synthetic tractability and the favorable properties conferred by its constituent parts. By applying the systematic screening workflows, mechanistic assays, and SAR-guided optimization strategies outlined in this guide, researchers can effectively explore the rich biological potential of this chemical class and develop novel candidates to address unmet medical needs.

References

-

Peng, Y., et al. (2021). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

-

2-Methyl-4-(4-methylpiperazin-1-yl)aniline - PubChem. [Link]

-

Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link]

-

Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl)

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. [Link]

-

Design, Synthesis of an Aniline Derivative with Biological Activity on Heart Failure | Request PDF - ResearchGate. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - Semantic Scholar. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. [Link]

-

Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed. [Link]

-

Penner, S. C., et al. (2018). A structural study of 2,4-di-methyl-aniline derivatives. PubMed. [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. [Link]

-

Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][10][13]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - ResearchGate. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC - PubMed Central. [Link]

-

Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed. [Link]

-

Characterization and Antimicrobial Activity of Piperidine-4- one Derivative - ResearchGate. [Link]

-

Anti-inflammatory Activity of Piperlotines - ResearchGate. [Link]

-

Structure activity relationship. | Download Scientific Diagram - ResearchGate. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. [Link]

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - NIH. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl) - PMC. [Link]

-

Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent - ResearchGate. [Link]

-

Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine[15][16][19] - ResearchGate. [Link]

-

Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - MDPI. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed. [Link]

-

(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jetir.org [jetir.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Methyl-4-(piperidin-1-yl)aniline: Synthesis, Characterization, and Historical Context

This technical guide provides a comprehensive overview of 2-Methyl-4-(piperidin-1-yl)aniline, a substituted aromatic amine with potential applications in pharmaceutical and materials science. While a definitive historical record of its first synthesis is not prominently available in surveyed literature, this document elucidates the probable synthetic routes based on established and contemporary organic chemistry methodologies. We will explore the logical evolution of its synthesis, from classical approaches to modern catalytic systems, providing detailed experimental protocols and theoretical underpinnings for researchers, scientists, and drug development professionals.

Introduction and Structural Elucidation

2-Methyl-4-(piperidin-1-yl)aniline, with the chemical formula C₁₂H₁₈N₂, is a molecule featuring a substituted aniline ring linked to a piperidine moiety. The presence of both a primary aromatic amine and a tertiary aliphatic amine within the same structure makes it a versatile intermediate for further chemical modifications. The methyl group at the ortho-position to the amino group can influence the molecule's steric and electronic properties, potentially impacting its reactivity and biological activity.

Molecular Structure:

Caption: Chemical structure of 2-Methyl-4-(piperidin-1-yl)aniline.

Retrosynthetic Analysis and Historical Synthetic Perspective

The synthesis of aryl amines has evolved significantly over the past decades. Early methods often required harsh reaction conditions and had limited functional group tolerance. The development of transition-metal-catalyzed cross-coupling reactions revolutionized the formation of carbon-nitrogen bonds.

A plausible retrosynthetic analysis of 2-Methyl-4-(piperidin-1-yl)aniline suggests two primary bond disconnections, leading to two main synthetic strategies:

-

C-N Bond Formation (Aryl Halide and Amine): This is the most direct approach, involving the coupling of a substituted aniline precursor with a piperidine source, or vice-versa. This strategy is embodied by the modern Buchwald-Hartwig amination.

-

Reductive Amination: This classical approach involves the reaction of a ketone with an amine in the presence of a reducing agent. For the target molecule, this would likely involve the reaction of a cyclohexanone derivative with a substituted aniline, followed by aromatization, or more plausibly, the reductive amination of a suitable aminobenzaldehyde or aminoketone with piperidine.

Historically, nucleophilic aromatic substitution (SNAr) could have been a potential route, but the electron-donating nature of the methyl and amino groups on the aniline ring would make the aryl halide less susceptible to nucleophilic attack, likely requiring harsh conditions.

Modern Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is arguably the most efficient and versatile method for the synthesis of 2-Methyl-4-(piperidin-1-yl)aniline in a modern laboratory.[1][2][3] This reaction allows for the formation of the C-N bond under relatively mild conditions with high functional group tolerance.[4]

The general transformation involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Caption: Buchwald-Hartwig amination approach to 2-Methyl-4-(piperidin-1-yl)aniline.

Experimental Protocol: Buchwald-Hartwig Amination

Step 1: Synthesis of 1-(3-Methyl-4-nitrophenyl)piperidine

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-2-methyl-4-nitrobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand such as XPhos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Add anhydrous toluene as the solvent.

-

Add piperidine (1.2 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3-Methyl-4-nitrophenyl)piperidine.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-(3-Methyl-4-nitrophenyl)piperidine (1.0 eq) in ethanol or methanol.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) (4.0 eq) or use catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature until the starting material is consumed.

-

After the reaction is complete, neutralize the mixture (if using SnCl₂) with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting 2-Methyl-4-(piperidin-1-yl)aniline can be further purified by column chromatography if necessary.

Causality in Experimental Choices

-

Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often used to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.

-

Reduction Method: Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier workup compared to metal-acid reductions.

Classical Synthetic Approach: Reductive Amination

Reductive amination is a cornerstone of amine synthesis and represents a plausible, albeit potentially less efficient, historical route to the target molecule.[6][7] This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A feasible, though multi-step, reductive amination approach could start from 4-amino-2-methylbenzaldehyde.

Reaction Scheme:

Caption: A possible reductive amination route. Note: This route yields an isomer of the target molecule.

To synthesize the target molecule, a more complex precursor would be needed, such as a protected 4-amino-3-methylcyclohexanone, followed by aromatization, which would be a considerably more challenging synthetic endeavor. A more direct, albeit less common, approach would be the direct reductive amination of a suitable aminoketone.

Given the challenges of the reductive amination route for this specific substitution pattern, the Buchwald-Hartwig amination stands out as the more practical and likely contemporary method of choice.

Data Summary

The following table summarizes key properties of 2-Methyl-4-(piperidin-1-yl)aniline and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1-Bromo-2-methyl-4-nitrobenzene | C₇H₆BrNO₂ | 216.03 | Solid |

| Piperidine | C₅H₁₁N | 85.15 | Liquid |

| 1-(3-Methyl-4-nitrophenyl)piperidine | C₁₂H₁₆N₂O₂ | 220.27 | Solid |

| 2-Methyl-4-(piperidin-1-yl)aniline | C₁₂H₁₈N₂ | 190.29 | Solid/Oil |

Conclusion

The synthesis of 2-Methyl-4-(piperidin-1-yl)aniline is most effectively achieved through modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. This method offers high yields, mild reaction conditions, and broad functional group compatibility, making it the preferred route in contemporary organic synthesis. While classical methods like reductive amination are fundamental in organic chemistry, their application to this specific target molecule is less direct. This guide provides the necessary theoretical and practical framework for researchers to synthesize and further explore the potential of this versatile chemical intermediate.

References

-

Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Thieme. [Link]

-

Various Authors. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2012). The Buchwald–Hartwig reaction: a new chapter in the synthesis of anilines. Beilstein Journal of Organic Chemistry, 8, 187-213. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2-Methyl-4-(piperidin-1-yl)aniline as a chemical intermediate

An In-Depth Technical Guide to 2-Methyl-4-(piperidin-1-yl)aniline: A Core Intermediate for Modern Drug Discovery

Abstract

2-Methyl-4-(piperidin-1-yl)aniline is a substituted aromatic amine that has emerged as a strategically important intermediate in medicinal chemistry. Its unique molecular architecture, featuring a nucleophilic aromatic amine, a sterically influencing methyl group, and a solubilizing piperidine moiety, makes it a versatile scaffold for the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthetic methodologies, characteristic reactivity, and critical applications, with a focus on the causal reasoning behind experimental design and protocol selection.

Physicochemical Properties & Structural Elucidation

The physical and chemical properties of 2-Methyl-4-(piperidin-1-yl)aniline dictate its handling, reactivity, and formulation potential. A summary of its key identifiers and properties is presented below.

Table 1: Physicochemical Properties of 2-Methyl-4-(piperidin-1-yl)aniline

| Property | Value |

| CAS Number | 120569-27-7 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| Appearance | Typically an off-white to yellow or brown solid |

| Storage | Store at 0-8°C in a cool, dry, well-ventilated area[1] |

Analytical Characterization

Accurate structural confirmation and purity assessment are paramount. The following techniques are standard for characterizing 2-Methyl-4-(piperidin-1-yl)aniline.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons (typically 3H, in the ~6.5-7.0 ppm range), the aniline amine protons (-NH₂, a broad singlet), the aliphatic protons of the piperidine ring (typically 10H, in the ~1.5-3.0 ppm range), and the aromatic methyl group protons (-CH₃, a sharp singlet around 2.1-2.3 ppm). The exact chemical shifts are influenced by the solvent used.

-

¹³C NMR : The spectrum will display characteristic peaks for the aromatic carbons, with the carbon attached to the nitrogen of the piperidine ring appearing significantly downfield. Aliphatic carbons of the piperidine ring and the methyl carbon will appear in the upfield region.

-

-

Infrared (IR) Spectroscopy : Key vibrational frequencies confirm the presence of essential functional groups. The spectrum should exhibit a characteristic N-H stretching doublet for the primary amine (around 3350-3450 cm⁻¹), C-H stretches for the aromatic ring (>3000 cm⁻¹) and aliphatic groups (<3000 cm⁻¹), and C-N stretching vibrations.[2][3]

-

Mass Spectrometry (MS) : Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 190.29 or 191.30, respectively, confirming the molecular weight.

-

Chromatography : Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), which separates the main compound from any starting materials or byproducts.[4]

Synthesis Methodologies: A Strategic Approach

The synthesis of 2-Methyl-4-(piperidin-1-yl)aniline can be achieved through several reliable methods. The choice of route is often dictated by the availability of starting materials, cost, and scalability. The most common and robust strategies involve forming the C-N bond between the aniline ring and the piperidine moiety.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

This is arguably the most versatile and widely used method for forming aryl-amine bonds. It offers high yields and excellent functional group tolerance. The causality behind this protocol lies in the palladium catalyst's ability to cycle through oxidative addition, ligand exchange, and reductive elimination steps to couple an aryl halide with an amine.

Protocol: Buchwald-Hartwig Amination

-

Reactor Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methylaniline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like Xantphos (2-4 mol%).

-

Reagent Addition : Add sodium tert-butoxide (NaOt-Bu) (1.4 eq) as the base. The choice of a strong, non-nucleophilic base is critical to deprotonate the amine without competing in the reaction.

-

Solvent and Reactant : Add anhydrous, degassed toluene as the solvent, followed by piperidine (1.2 eq).

-

Reaction : Heat the mixture to 80-110°C and monitor the reaction progress by TLC or HPLC.

-

Workup : After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for Buchwald-Hartwig synthesis.

Route B: Nucleophilic Aromatic Substitution (SNAr)

If the starting aniline is substituted with a potent electron-withdrawing group (like -NO₂) ortho or para to a leaving group (like -F or -Cl), a nucleophilic aromatic substitution can be an effective, metal-free alternative.

Protocol: SNAr followed by Reduction

-

SNAr Reaction : Combine 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) and piperidine (1.5 eq) in a polar aprotic solvent like DMSO. Add a base such as K₂CO₃ (2.0 eq). Heat the reaction to 80-120°C until the starting material is consumed (monitor by TLC/HPLC).

-

Workup (I) : Cool the mixture, pour it into water, and extract the resulting nitro-intermediate with ethyl acetate. Wash the organic layer, dry, and concentrate.

-

Nitro Group Reduction : Dissolve the crude intermediate in ethanol or methanol. Add a reduction catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[5]

-

Hydrogenation : Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reduction is complete.

-

Workup (II) : Filter the reaction mixture through Celite to remove the catalyst.[5] Concentrate the filtrate under reduced pressure to yield the final product. Purification can be done via chromatography if necessary.

Caption: Workflow for SNAr and reduction synthesis.

Reactivity and Application as a Pharmaceutical Intermediate

The utility of 2-Methyl-4-(piperidin-1-yl)aniline stems from the reactivity of its primary aromatic amine. This group serves as a versatile chemical handle for constructing more complex molecules. The piperidine ring primarily enhances solubility and bioavailability, which are crucial properties for drug candidates.[1][6][7]

The aniline moiety readily participates in:

-

Acylation/Amidation : Reaction with acyl chlorides or carboxylic acids to form amides.

-

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Diazotization : Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide variety of functional groups.[5]

These transformations are fundamental to building the core structures of many targeted therapies, particularly kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the enzyme's active site.[8]

Caption: Reactivity of the aniline scaffold.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 2-Methyl-4-(piperidin-1-yl)aniline is essential for laboratory safety. The following precautions are derived from standard safety data sheets (SDS).

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gear, including chemical safety goggles, a lab coat, and nitrile gloves.[9][10]

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Use non-sparking tools and keep the compound away from ignition sources.[9][10]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] It is incompatible with strong oxidizing agents and strong acids.[9]

-

First Aid :

Conclusion

2-Methyl-4-(piperidin-1-yl)aniline is a high-value chemical intermediate whose strategic importance in drug discovery cannot be overstated. Its synthesis is achievable through robust and scalable methods like the Buchwald-Hartwig amination, and its primary amine functionality provides a reliable anchor point for molecular elaboration. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound to design and create the next generation of targeted therapeutics.

References

-

Title: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP Source: Oxford Lab Fine Chem LLP URL: [Link]

-

Title: 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline - AHH Chemical Source: AHH Chemical Co., Ltd URL: [Link]

-

Title: 2-[4-(Aminomethyl)piperidin-1-yl]aniline - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: ResearchGate URL: [Link]

-

Title: Spectral investigations of some piperidin-4-one molecular addition compounds Source: ResearchGate URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: [Link]

-

Title: 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline - MySkinRecipes Source: MySkinRecipes URL: [Link]

- Title: Synthesis method of 1-methyl-4- (4-piperidinyl)

-

Title: Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases Source: MDPI URL: [Link]

-

Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL: [Link]

-

Title: Spectroscopy and Spectrometry in Organic Chemistry Source: University of Wisconsin-Madison URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. gcms.cz [gcms.cz]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline [myskinrecipes.com]

- 9. fishersci.com [fishersci.com]